

An In-depth Technical Guide to Boc-N-PEG5-C2-NHS Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-N-PEG5-C2-NHS ester*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and key properties of **Boc-N-PEG5-C2-NHS ester**, a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

Boc-N-PEG5-C2-NHS ester, with the IUPAC name 2,5-dioxopyrrolidin-1-yl 3-(2-(2-(2-(2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)propanoate, is a valuable tool in chemical biology and drug discovery. Its structure features a Boc-protected amine, a hydrophilic penta(ethylene glycol) (PEG5) spacer, and an N-hydroxysuccinimide (NHS) ester. This arrangement allows for the controlled, sequential conjugation to two different molecules. The Boc group provides a stable protecting group for the terminal amine, which can be deprotected under acidic conditions to reveal a primary amine for subsequent reactions. The PEG5 spacer enhances the solubility and bioavailability of the resulting conjugate, while the NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines on proteins, peptides, or other molecules.

The key properties of **Boc-N-PEG5-C2-NHS ester** are summarized in the table below:

Property	Value
Molecular Formula	C ₂₂ H ₃₈ N ₂ O ₁₁
Molecular Weight	506.54 g/mol
CAS Number	1347750-80-5
Appearance	White to off-white solid or oil
Solubility	Soluble in DMSO, DMF, and chlorinated solvents
Purity	Typically >95%
Storage	Store at -20°C, desiccated

Synthesis of Boc-N-PEG5-C2-NHS Ester

The synthesis of **Boc-N-PEG5-C2-NHS ester** is typically achieved through the coupling of its carboxylic acid precursor, Boc-NH-PEG5-CH₂CH₂COOH, with N-hydroxysuccinimide (NHS). This reaction is commonly facilitated by a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an anhydrous organic solvent.

Below is a representative experimental protocol for this synthesis.

Experimental Protocol: Synthesis of Boc-N-PEG5-C2-NHS ester

Materials:

- Boc-NH-PEG5-CH₂CH₂COOH (1 equivalent)
- N-Hydroxysuccinimide (NHS) (1.2 equivalents)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equivalents)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate solution

- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate or magnesium sulfate
- Argon or Nitrogen gas
- Standard laboratory glassware and magnetic stirrer

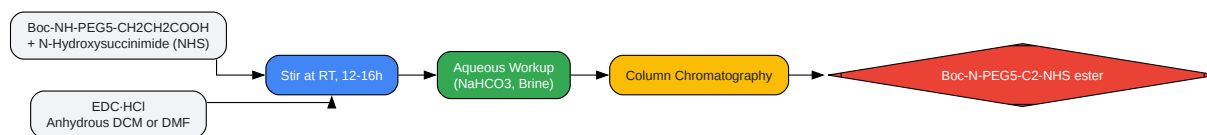
Procedure:

- **Reaction Setup:** To a round-bottom flask under an inert atmosphere (argon or nitrogen), add Boc-NH-PEG5-CH₂CH₂COOH (1 equivalent) and N-hydroxysuccinimide (1.2 equivalents).
- **Dissolution:** Dissolve the starting materials in anhydrous dichloromethane or dimethylformamide.
- **Activation:** Cool the reaction mixture to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equivalents) portion-wise while stirring.
- **Reaction:** Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Workup:**
 - Once the reaction is complete, dilute the mixture with dichloromethane.
 - Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- **Purification:**
 - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure **Boc-N-PEG5-C2-NHS ester**.
- Characterization: Confirm the identity and purity of the final product using analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **Boc-N-PEG5-C2-NHS ester**.

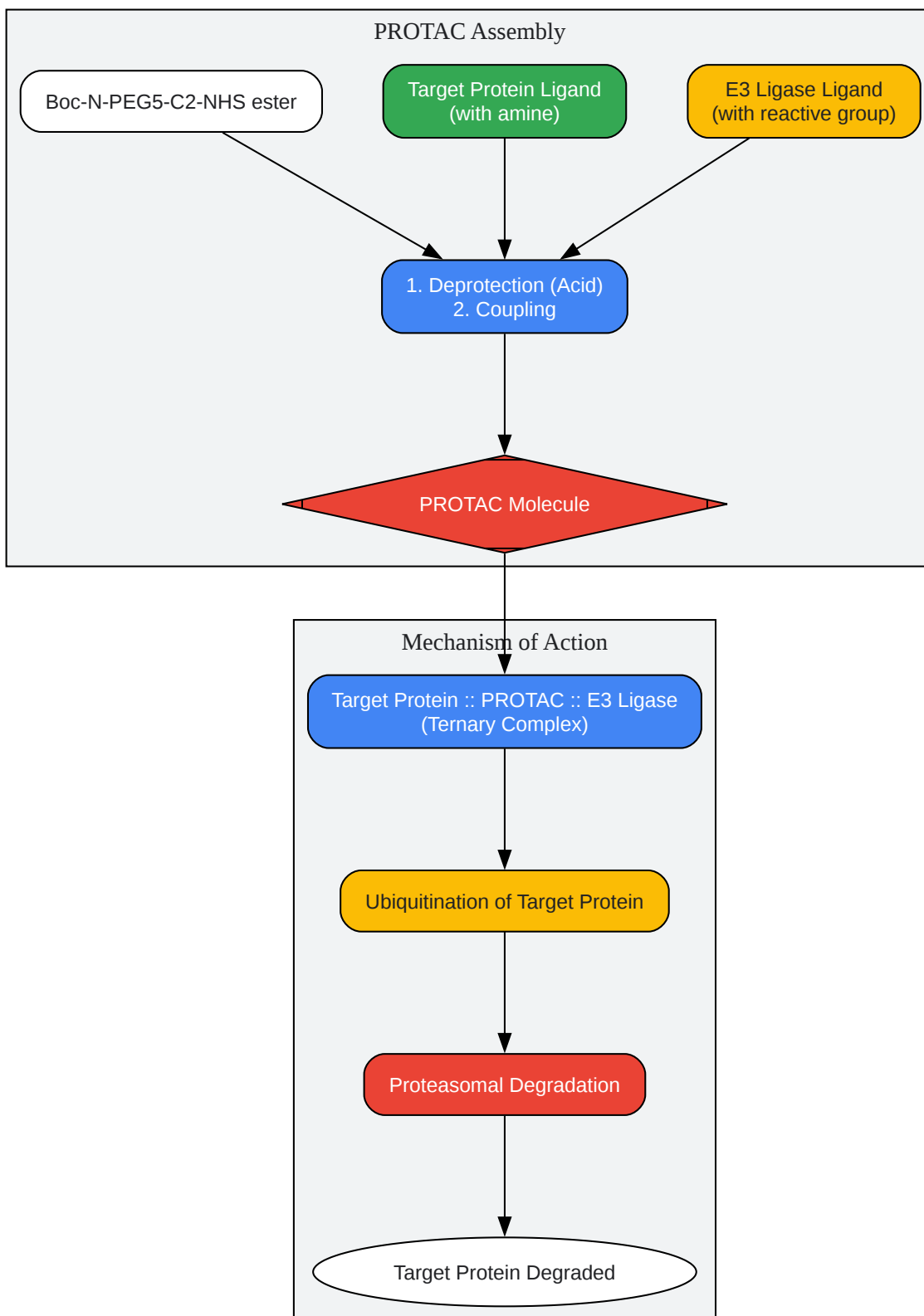


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Caption: Synthesis of **Boc-N-PEG5-C2-NHS ester**.

Signaling Pathway and Logical Relationship Diagram

In the context of PROTAC development, **Boc-N-PEG5-C2-NHS ester** serves as a linker to connect a target protein ligand and an E3 ligase ligand. The following diagram illustrates this logical relationship.



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Caption: PROTAC assembly and mechanism of action.

- To cite this document: BenchChem. [An In-depth Technical Guide to Boc-N-PEG5-C2-NHS Ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611219#boc-n-peg5-c2-nhs-ester-structure-and-synthesis]

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